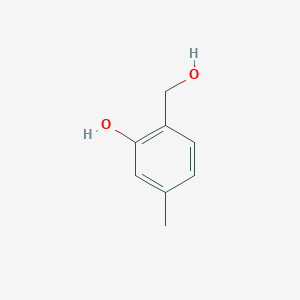

2-(Hydroxymethyl)-5-methylphenol

Beschreibung

Significance as a Fundamental Building Block in Organic Synthesis

The molecular architecture of 2-(Hydroxymethyl)-5-methylphenol, featuring both a nucleophilic aromatic ring activated by a hydroxyl group and a reactive hydroxymethyl group, establishes it as a versatile building block in organic synthesis. The hydroxymethyl (-CH2OH) group is particularly significant as it can undergo reactions typical of primary alcohols, including oxidation, esterification, and etherification.

Furthermore, this hydroxymethyl functionality is crucial in the formation of resins. Similar to the synthesis of resol resins from phenol (B47542) and formaldehyde (B43269), the reactive methylol group on this compound can participate in condensation reactions. researchgate.net These reactions, typically with other phenols like p-cresol (B1678582) or m-cresol, can lead to the formation of novolak-type structures or other polymeric materials. rsc.orgwikipedia.org The ability to form such cross-linked networks is fundamental to the production of various thermosetting plastics and coatings. researchgate.net The synthesis of related compounds, such as 2,6-bis(hydroxymethyl)-4-methylphenol from o-cresol (B1677501) and formaldehyde, further illustrates the utility of hydroxymethylated phenols as precursors in chemical manufacturing. wikipedia.orgprepchem.com

Exploration of Phenolic Compounds in Advanced Chemical Research

Phenolic compounds, a broad class of chemical constituents found extensively in plants, are a major focus of advanced chemical research. ijhmr.comresearchgate.netiosrjournals.org This group, which includes flavonoids, tannins, and phenolic acids, is characterized by the presence of at least one aromatic ring with a hydroxyl group attached. researchgate.net Their significance stems from their diverse biological and chemical activities, which are largely attributed to their antioxidant properties. researchgate.netiosrjournals.org

The antioxidant activity of phenolic compounds is due to the reactivity of the phenol moiety, which can scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress. iosrjournals.orgnih.gov This has led to extensive research into their potential applications in preventing or managing oxidative stress-related health issues. researchgate.netiosrjournals.org Organisms naturally synthesize these compounds, sometimes in response to environmental pressures like UV radiation or pathogen attack. wikipedia.org The study of individual phenolic molecules, such as this compound, allows researchers to understand the specific structure-activity relationships that govern their chemical behavior and potential for use in developing new materials and functional molecules. ijhmr.com

Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | This compound nih.gov |

| CAS Number | 7405-12-1 nih.govchemsrc.com |

| Molecular Formula | C8H10O2 nih.govchemsrc.com |

| Molecular Weight | 138.16 g/mol nih.gov |

| Melting Point | 108 °C chemicalbook.com |

| Boiling Point | 246.3 °C chemsrc.com |

| Density | 1.171 g/cm³ chemsrc.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(hydroxymethyl)-5-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c1-6-2-3-7(5-9)8(10)4-6/h2-4,9-10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROTDRFLEBIUGFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60323161 | |

| Record name | 2-(hydroxymethyl)-5-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60323161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7405-12-1 | |

| Record name | 7405-12-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403218 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(hydroxymethyl)-5-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60323161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 2 Hydroxymethyl 5 Methylphenol

Established Synthetic Routes to 2-(Hydroxymethyl)-5-methylphenol and its Analogs

The synthesis of this compound can be achieved through various chemical transformations, primarily involving the reduction of precursor compounds or the direct hydroxymethylation of phenolic substrates.

A common approach to synthesizing this compound involves the reduction of an oxidized precursor, such as an aldehyde or a carboxylic acid. The choice of reducing agent and reaction conditions is crucial for achieving high yield and selectivity.

Catalytic hydrogenation is a widely used industrial process for the reduction of carbonyl compounds to alcohols. researchgate.net In the context of synthesizing this compound, a suitable precursor is 2-hydroxy-4-methylbenzaldehyde (B1293496). This aldehyde can be prepared from p-cresol (B1678582) and paraformaldehyde in the presence of a Lewis acid catalyst like tin tetrachloride and a base such as tri-N-butylamine. prepchem.com

The subsequent reduction of 2-hydroxy-4-methylbenzaldehyde to this compound can be achieved through catalytic hydrogenation. While specific conditions for this exact substrate are not detailed in the provided results, analogous hydrogenations of hydroxybenzaldehydes are well-documented. For instance, the hydrogenation of 4-hydroxybenzaldehyde (B117250) to 4-hydroxybenzyl alcohol has been successfully carried out using a CuO/ZnO/Aluminum oxide catalyst in methanol (B129727) at elevated temperature and pressure, achieving 100% conversion and selectivity. prepchem.com It is plausible that similar conditions could be adapted for the reduction of 2-hydroxy-4-methylbenzaldehyde. The general principle involves reacting the aldehyde with hydrogen gas in the presence of a metal catalyst, leading to the corresponding primary alcohol. researchgate.net

Table 1: Example of Catalytic Hydrogenation for a Related Hydroxybenzaldehyde

| Precursor | Product | Catalyst | Solvent | Temperature (°C) | Pressure (psig) | Conversion (%) | Selectivity (%) | Reference |

| 4-Hydroxybenzaldehyde | 4-Hydroxybenzyl alcohol | CuO/ZnO/Aluminum oxide | Methanol | 170 | 400-500 | 100 | 100 | prepchem.com |

When the precursor molecule contains multiple reducible functional groups, chemoselective reduction becomes essential. A key precursor for this compound is 2-hydroxy-4-methylbenzoic acid. researchgate.netnist.gov The challenge in reducing this compound lies in selectively targeting the carboxylic acid group while leaving the phenolic hydroxyl group intact.

Strong reducing agents like lithium aluminum hydride (LiAlH₄) would typically reduce both the carboxylic acid and potentially react with the acidic phenolic proton. Therefore, milder and more selective reagents are required. Borane-based reagents are known for their ability to chemoselectively reduce carboxylic acids in the presence of other functional groups. researchgate.net For instance, borane (B79455) complexes can be used to reduce a carboxylic acid to an alcohol without affecting a ketone in the same molecule. researchgate.netgoogle.com This selectivity is attributed to the "hidden borane catalysis," where a small amount of in situ generated diborane (B8814927) (B₂H₆) is the active reducing species. researchgate.net While a specific protocol for 2-hydroxy-4-methylbenzoic acid was not found, the general methodology using borane-dimethyl sulfide (B99878) complex or similar reagents under controlled conditions is a standard and effective strategy for such transformations.

The direct introduction of a hydroxymethyl group onto a phenolic ring is a straightforward approach to synthesizing hydroxymethylated phenols. For the synthesis of this compound, the starting material would be p-cresol. The reaction with formaldehyde (B43269) can lead to hydroxymethylation at the ortho-positions relative to the hydroxyl group.

Research has shown that the selectivity of hydroxymethylation (ortho- vs. para-) can be controlled by the choice of catalyst. While base-catalyzed hydroxymethylation of phenol (B47542) with formaldehyde often favors the para-position, the use of certain metal hydroxides (e.g., Cu, Cr, Mn, Ni, Co) at a pH of 4-5 can promote ortho-hydroxymethylation. researchgate.netresearchgate.net This selectivity is attributed to the formation of a chelate complex in the transition state. researchgate.net Similarly, microporous titanoaluminophosphate molecular sieves (TiAPO-5) have demonstrated high ortho-selectivity in the hydroxymethylation of phenol, which could be applicable to p-cresol. iitm.ac.in The reaction of o-cresol (B1677501) with a large excess of formaldehyde in the presence of sodium hydroxide (B78521) has been shown to produce 2,6-bis(hydroxymethyl)-4-methylphenol, indicating that hydroxymethylation is a feasible process for cresols. researchgate.net To achieve mono-hydroxymethylation, careful control of the stoichiometry and reaction conditions would be necessary.

Table 2: Catalysts for Selective Ortho-Hydroxymethylation of Phenols

| Phenolic Substrate | Catalyst System | Key Feature | Reference |

| Phenol | Transition metal hydroxides (Cu, Cr, Mn, Ni, Co) | Promotes ortho-selectivity at pH 4-5 | researchgate.net |

| Phenol | Titanoaluminophosphate molecular sieves (TiAPO-5) | High ortho-selectivity | iitm.ac.in |

The development of synthetic routes from renewable resources is a key goal in green chemistry. Lignin (B12514952), a major component of biomass, is an abundant source of aromatic compounds, including p-cresol. researchgate.netnih.gov The catalytic pyrolysis or hydrogenolysis of lignin can yield a mixture of phenolic compounds from which p-cresol can be isolated. researchgate.net

A conceptual one-pot synthesis of this compound could involve the depolymerization of lignin to produce p-cresol, followed by in-situ hydroxymethylation. While a direct one-pot synthesis from lignin to the target molecule is not yet established, advances in biocatalysis and chemocatalysis are paving the way. For example, one-pot biocatalytic cascades have been developed to convert lignin-derived monomers into valuable chemicals. nih.govrsc.org Such a process for this compound would likely involve:

Catalytic depolymerization of lignin to yield p-cresol.

In the same pot, addition of an ortho-directing catalyst and a formaldehyde source to achieve selective hydroxymethylation.

This approach remains a topic for future research but represents a promising avenue for the sustainable production of this compound.

Reduction Strategies for Precursor Compounds

Functional Group Transformations and Derivatization Strategies

The chemical reactivity of this compound is dictated by its three functional components: the phenolic hydroxyl group, the benzylic alcohol, and the aromatic ring. These sites allow for a variety of derivatization reactions to produce new molecules with tailored properties.

The phenolic hydroxyl and the benzylic alcohol groups can undergo common reactions such as etherification and esterification .

Etherification : The hydroxyl groups can be converted to ethers. For example, reaction with an alkyl halide in the presence of a base would yield the corresponding ether. Selective etherification of one hydroxyl group over the other would depend on their relative acidities and steric environments, as well as the reaction conditions. Acid-catalyzed etherification using reagents like 1,2-dimethoxyethane (B42094) has been reported for other biomass-derived hydroxyl compounds and could be a potential route. rsc.orgrsc.org

Esterification : Both hydroxyl groups can be acylated to form esters using acid chlorides, anhydrides, or carboxylic acids under appropriate catalytic conditions. google.comorganic-chemistry.org For instance, esterification of a structurally similar compound, a phenolic monoester of 2-(3-diisopropylamino-1-phenylpropyl)-4-(hydroxymethyl)phenol, is a key step in the synthesis of fesoterodine, highlighting the industrial relevance of such transformations. google.com The use of coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) can facilitate esterification with carboxylic acids. google.com

The aromatic ring can undergo electrophilic substitution reactions , although the directing effects of the existing hydroxyl and hydroxymethyl groups would need to be considered. The benzylic alcohol can also be oxidized to the corresponding aldehyde, 2-hydroxy-4-methylbenzaldehyde, or further to the carboxylic acid, 2-hydroxy-4-methylbenzoic acid. Selective oxidation of the benzylic alcohol in the presence of the phenolic hydroxyl group can be challenging but may be achieved with specific oxidizing agents. google.com

Furthermore, the hydroxyl groups can be derivatized for analytical purposes, for example, through silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to increase volatility for gas chromatography analysis. biosynth.com

Table 3: Potential Derivatization Reactions of this compound

| Functional Group | Reaction Type | Reagents/Conditions | Product Type |

| Phenolic -OH / Benzylic -OH | Etherification | Alkyl halide, base; or Acid catalyst, etherifying agent | Aryl/benzyl (B1604629) ethers |

| Phenolic -OH / Benzylic -OH | Esterification | Acid chloride/anhydride (B1165640), base; or Carboxylic acid, DCC | Aryl/benzyl esters |

| Benzylic -OH | Oxidation | Mild oxidizing agent (e.g., PCC) | Aldehyde |

| Benzylic -OH | Oxidation | Strong oxidizing agent (e.g., KMnO₄) | Carboxylic acid |

| Phenolic -OH / Benzylic -OH | Silylation | BSTFA, TMCS | Silyl ethers |

Esterification Reactions of Hydroxyl Groups

Esterification of this compound can be directed to either the phenolic or the benzylic hydroxyl group, or both, depending on the reaction conditions. The phenolic hydroxyl is more acidic, while the benzylic alcohol is a more potent nucleophile under neutral or basic conditions. This difference in reactivity allows for chemoselective acylations.

Selective acylation of the more nucleophilic aliphatic hydroxyl group in the presence of the phenolic group can be achieved using Mitsunobu reaction conditions. jcsp.org.pk This reaction typically involves treating the diol with a carboxylic acid in the presence of a phosphine, like triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). jcsp.org.pk These conditions are notably mild, preserving other acid-sensitive functional groups. jcsp.org.pk

Conversely, to acylate the phenolic hydroxyl, one can exploit its acidity. Base-catalyzed acetylation using acetic anhydride in the presence of a base like pyridine (B92270) or triethylamine (B128534) will typically favor acylation of the phenol. For exhaustive esterification of both hydroxyl groups, harsher conditions or a larger excess of the acylating agent may be employed. Catalyst- and solvent-free acetylation methods using acetic anhydride at elevated temperatures (e.g., 60 °C) have also been shown to be effective for various benzyl alcohols, achieving high conversion and selectivity. mdpi.com

Acid-catalyzed esterification, particularly under strongly acidic conditions, can also be used. For instance, methods using acyl halides in the presence of strong acids like hydrochloric acid or trifluoroacetic acid have been developed for the O-acylation of hydroxyamino acids, demonstrating a strategy that could be adapted for phenolic alcohols. nih.gov

Table 1: Comparison of Esterification Methods

| Method | Reagents | Selectivity | Key Features |

|---|---|---|---|

| Mitsunobu Reaction | Carboxylic acid, PPh₃, DIAD/DEAD | Benzylic -OH | Mild conditions, compatible with acid-sensitive groups. jcsp.org.pk |

| Base-Catalyzed Acylation | Acetic Anhydride, Pyridine/Et₃N | Phenolic -OH | Favors reaction at the more acidic site. |

| Catalyst-Free Acylation | Acetic Anhydride | Non-selective | High temperatures (60°C) can drive the reaction to completion. mdpi.com |

| Acid-Catalyzed Acylation | Acyl Halide, HCl/CF₃COOH | Potentially selective | Conditions must be chosen carefully to avoid side reactions. nih.gov |

Etherification Reactions

Etherification of this compound is most commonly achieved via the Williamson ether synthesis. This method involves the deprotonation of one or both hydroxyl groups to form an alkoxide/phenoxide, which then acts as a nucleophile in an SN2 reaction with an alkyl halide. masterorganicchemistry.comkhanacademy.orgyoutube.comyoutube.comlibretexts.org

The choice of base is crucial for selectivity. Using one equivalent of a mild base like potassium carbonate (K₂CO₃) can selectively deprotonate the more acidic phenolic hydroxyl, allowing for the synthesis of a mono-ether at the phenolic position. To form the ether at the less acidic benzylic alcohol, the phenolic group would first need to be protected. For exhaustive etherification, a strong base such as sodium hydride (NaH) is typically used to deprotonate both hydroxyl groups, followed by reaction with at least two equivalents of an alkyl halide. youtube.com

The Williamson synthesis works best with primary alkyl halides to avoid elimination side reactions. masterorganicchemistry.com The reaction can also be performed intramolecularly if a halogen is present on a side chain of the molecule, leading to the formation of cyclic ethers. libretexts.org

Table 2: Reagents for Williamson Ether Synthesis

| Reagent Type | Example | Role in Synthesis |

|---|---|---|

| Alcohol/Phenol | This compound | Starting material containing the hydroxyl group(s). |

| Base | Sodium Hydride (NaH), Potassium Carbonate (K₂CO₃) | Deprotonates the hydroxyl group to form a nucleophilic alkoxide/phenoxide. youtube.com |

| Alkylating Agent | Methyl Iodide (CH₃I), Ethyl Bromide (CH₃CH₂Br) | Provides the alkyl group and is attacked by the nucleophile in an SN2 reaction. youtube.com |

| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF) | Provides a medium for the reaction. |

Formation and Reactivity of Schiff Base Derivatives

This compound itself cannot directly form a Schiff base (an imine) as it lacks a carbonyl group. However, its corresponding aldehyde, 2-hydroxy-4-methylbenzaldehyde , is a key precursor for synthesizing Schiff base derivatives. This aldehyde can be prepared by the oxidation of this compound.

Once the aldehyde is formed, it readily undergoes condensation reactions with primary amines to yield Schiff bases. saudijournals.com These reactions are typically carried out by refluxing the aldehyde and amine in an alcoholic solvent like ethanol. mdpi.com The resulting Schiff bases, particularly those derived from salicylaldehydes (2-hydroxybenzaldehydes), are of significant interest due to the intramolecular hydrogen bond between the phenolic hydroxyl and the imine nitrogen (O–H···N). nih.gov This interaction stabilizes the molecule and influences its electronic and structural properties.

These salicylaldehyde-based Schiff bases exist in a tautomeric equilibrium between the enol-imine and keto-enamine forms. nih.gov The position of this equilibrium can be influenced by the solvent polarity. nih.gov They are also excellent chelating ligands, readily forming stable complexes with various transition metal ions through the phenolic oxygen and the imine nitrogen atoms. tandfonline.comnih.gov This chelating ability is a cornerstone of their reactivity and applications in coordination chemistry.

Directed Bromination Methods for Substituted Phenols

The aromatic ring of this compound is activated towards electrophilic aromatic substitution by the electron-donating hydroxyl and methyl groups. The directing effects of these groups (ortho, para-directing) mean that bromination can potentially occur at several positions. However, methods for directed bromination allow for regioselective synthesis of specific isomers.

For a para-substituted phenol like p-cresol (4-methylphenol), which is structurally related to the target molecule, bromination is directed to the positions ortho to the powerful activating hydroxyl group. caltech.edu Standard bromination with bromine water often leads to polybrominated products. studyrocket.co.uk

To achieve selective mono-ortho-bromination, specific reagents and conditions are employed. The use of N-bromosuccinimide (NBS) is a common strategy. The selectivity of NBS can be influenced by the solvent and the presence of catalysts. rsc.org For instance, conducting the reaction with NBS in methanol in the presence of a catalytic amount of p-toluenesulfonic acid (p-TsOH) has been shown to yield mono-ortho-brominated products with high selectivity for various para-substituted phenols. nih.gov Similarly, using NBS in the presence of secondary amines like diisopropylamine (B44863) can also promote selective ortho-bromination. oup.com For this compound, bromination would be expected to occur at the positions ortho to the hydroxyl group (C6) and potentially ortho to the methyl group (C6), making the C6 position highly favored.

Table 3: Conditions for Ortho-Bromination of p-Substituted Phenols

| Reagent System | Solvent | Key Feature | Result |

|---|---|---|---|

| NBS / p-TsOH (cat.) | Methanol | Acid catalysis enhances ortho-selectivity. | High yield of mono-ortho-brominated product. nih.gov |

| NBS / Diisopropylamine | Dichloromethane | Amine catalysis directs bromination to the ortho position. | Selective ortho-monobromination of 2-substituted phenols. oup.com |

| Br₂ / H₂SO₄ | Sulfuric Acid | Forms an oxonium compound, changing directing effects. | Can lead to meta-bromination products like 3,5-dibromo-p-cresol. caltech.edu |

| Br₂ in CH₃CN / HBF₄·Et₂O | Acetonitrile | A modern method for efficient bromination. acs.org | Effective for various phenols and anisoles. acs.org |

Demethylation Pathways in Related Phenolic Ethers

Demethylation, or the cleavage of an ether to reveal a hydroxyl group, is a fundamental transformation in organic synthesis. For phenolic ethers related to this compound, such as 2-methoxy-5-methylphenol , this reaction is crucial for deprotection strategies.

Aryl methyl ethers are generally stable, and their cleavage requires harsh reagents. researchgate.net Classical methods involve strong Brønsted acids like hydroiodic acid (HI) or hydrobromic acid (HBr), or potent Lewis acids. masterorganicchemistry.com Boron tribromide (BBr₃) is a highly effective, albeit aggressive, reagent for cleaving aryl methyl ethers.

Lewis acids like aluminum chloride (AlCl₃) are also widely used. The efficiency of AlCl₃ can be enhanced when the methoxy (B1213986) group is ortho to an electron-withdrawing group, which can coordinate to the aluminum, facilitating the demethylation. More recent studies have shown that Lewis acids can dramatically accelerate nickel-catalyzed C–O bond cleavage, providing a pathway for milder reaction conditions. nih.govrsc.org

Alternative, milder methods have also been developed. For example, some protocols use nucleophilic reagents like thiols to effect demethylation. researchgate.net Electrochemical methods have also been reported for the demethylation of compounds like 2-methoxyphenol (guaiacol) to catechol under mild, bias-potential-assisted conditions. nih.govacs.org

Table 4: Common Reagents for Aryl Methyl Ether Demethylation

| Reagent Class | Example Reagent | Typical Conditions | Mechanism Type |

|---|---|---|---|

| Brønsted Acid | HI, HBr | Reflux | SN2 attack on protonated ether. masterorganicchemistry.com |

| Lewis Acid | BBr₃, AlCl₃ | Often low temperature (e.g., in CH₂Cl₂) | Lewis acid-assisted cleavage. researchgate.netnih.gov |

| Nucleophilic Reagent | Ethanethiol with base | Reflux in solvent like DMF | Nucleophilic demethylation. researchgate.net |

| Electrochemical | Bias potential on electrode | Aqueous buffer | Electrochemical oxidation/reduction. acs.org |

Chemical Reactivity and Mechanistic Investigations of 2 Hydroxymethyl 5 Methylphenol

Oxidation Pathways of the Hydroxymethyl Moiety

The hydroxymethyl group attached to the phenolic ring is susceptible to oxidation, a reaction that can be achieved with a degree of selectivity under controlled conditions. The oxidation of benzylic alcohols, such as the hydroxymethyl moiety in 2-(hydroxymethyl)-5-methylphenol, can yield the corresponding aldehyde or carboxylic acid, depending on the oxidant and reaction conditions.

Recent advancements in catalysis have provided milder and more selective methods for such transformations. For instance, photocatalytic systems have emerged as a green and efficient alternative to traditional oxidation methods that often rely on harsh conditions or heavy metal catalysts. organic-chemistry.org One such system employs Eosin Y as a photocatalyst under blue LED irradiation in an oxygen atmosphere to oxidize various benzyl (B1604629) alcohols to their corresponding aldehydes or ketones with good to excellent yields. organic-chemistry.org The proposed mechanism involves a photocatalytic hydrogen atom transfer process, where the photocatalyst generates a benzyl radical that subsequently reacts with oxygen to form the oxidized product. organic-chemistry.org

Furthermore, synergistic catalytic systems, for example, combining a bisphosphonium catalyst with a cobalt catalyst, have been developed for the selective oxidation of benzylic alcohols under oxidant-free conditions. rsc.org Hybrid organic-inorganic perovskite materials, such as formamidinium lead bromide (FAPbBr₃) deposited on TiO₂, have also demonstrated high efficiency and selectivity in the photocatalytic oxidation of benzylic alcohols to aldehydes. acs.org In these hybrid systems, the band alignment facilitates efficient charge separation, enhancing the photoactivity. acs.org Electrocatalytic methods, utilizing the reduction of peroxydisulfate (B1198043) to generate sulfate (B86663) radicals, also offer a pathway for the oxidation of benzylic alcohols. acs.org

The presence of the phenolic hydroxyl group can influence the reactivity of the hydroxymethyl group. The electron-donating nature of the hydroxyl group can affect the stability of intermediates formed during the oxidation process. Conversely, the oxidation of the hydroxymethyl group can be carried out while preserving the phenolic hydroxyl, highlighting the potential for chemoselective transformations.

Table 1: Examples of Catalytic Systems for the Oxidation of Benzylic Alcohols

| Catalyst System | Oxidant | Conditions | Product | Reference |

| Eosin Y | O₂ | Blue LED irradiation | Aldehyde/Ketone | organic-chemistry.org |

| Bisphosphonium/Cobalt | None (photocatalytic) | Light irradiation | Aldehyde | rsc.org |

| FAPbBr₃/TiO₂ | O₂ (air) | Simulated solar light | Aldehyde | acs.org |

| Electrocatalysis with S₂O₈²⁻ | S₂O₈²⁻ | Controlled-potential electrolysis | Aldehyde/Carboxylic Acid | acs.org |

Reduction Reactions of the Phenolic Core

The aromatic core of this compound can undergo reduction, although this typically requires more forcing conditions compared to the reduction of isolated double bonds due to the stability of the aromatic system. lumenlearning.comlibretexts.org

Catalytic Hydrogenation: Catalytic hydrogenation of the benzene (B151609) ring to a cyclohexane (B81311) ring can be achieved using hydrogen gas at high pressures and temperatures in the presence of catalysts like platinum, palladium, or nickel. lumenlearning.comlibretexts.orgopenstax.org For phenols, this reaction can lead to the formation of cyclohexanols. openstax.orgyoutube.com The hydrogenation of phenol (B47542) with a nickel catalyst at elevated temperatures yields cyclohexanol. youtube.com It is also possible to selectively reduce an alkene double bond in the presence of an aromatic ring under milder conditions. openstax.org

Birch Reduction: The Birch reduction offers a method for the partial reduction of the aromatic ring to a 1,4-cyclohexadiene. lumenlearning.comwikipedia.org This reaction is carried out using an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with a proton source, typically an alcohol. lumenlearning.comwikipedia.org However, the direct Birch reduction of phenols can be problematic. The acidic phenolic proton is readily deprotonated by the strong basic conditions of the reaction, forming a phenoxide ion. adichemistry.comreddit.com This negatively charged phenoxide is electron-rich and thus resistant to accepting an electron, which is the initial step of the Birch reduction. adichemistry.comyoutube.com To circumvent this, the phenolic hydroxyl group is often converted to an ether (e.g., an anisole (B1667542) derivative) prior to the reduction. reddit.comyoutube.com The resulting enol ether can then be hydrolyzed with a mild acid to yield a cyclohexenone. reddit.com

Substitution Chemistry of Phenolic Hydroxyl Groups

The phenolic hydroxyl group is a key site for chemical modification in this compound, readily undergoing reactions such as etherification and esterification. These transformations allow for the introduction of a wide variety of functional groups, altering the molecule's physical and chemical properties.

Etherification: Phenols can be converted to ethers through reactions with alkyl halides in the presence of a base (Williamson ether synthesis) or with alcohols under acidic conditions. researchgate.net The phenoxide ion, generated by treating the phenol with a base like sodium hydroxide (B78521), acts as a nucleophile and displaces the halide from the alkyl halide to form the corresponding ether.

Esterification: The phenolic hydroxyl group can react with carboxylic acids, acid anhydrides, or acyl chlorides to form esters. The reaction with a carboxylic acid is an equilibrium process that can be driven to completion by removing the water formed. More commonly, the more reactive acid anhydrides or acyl chlorides are used in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the liberated acid and catalyze the reaction.

These substitution reactions are fundamental in modifying the properties of phenolic compounds for various applications.

Electrophilic Aromatic Substitution Dynamics of Amino-Derivatives

The introduction of an amino group onto the aromatic ring of this compound would significantly influence its reactivity towards electrophiles. An amino group is a powerful activating and ortho-, para-directing group in electrophilic aromatic substitution reactions. The position of the incoming electrophile would be directed by the combined electronic effects of the amino, hydroxyl, and methyl groups.

For instance, in the case of 2-amino-5-methylphenol (B193566), a derivative of our target molecule, electrophilic substitution would be expected to occur at the positions ortho and para to the strongly activating amino and hydroxyl groups. The nitration of 2-aminophenol (B121084) derivatives serves as a relevant example. The synthesis of 2-amino-5-nitrophenol (B90527) can be achieved through the nitration of an intermediate derived from 2-aminophenol. nih.govresearchgate.net In such reactions, the regioselectivity is a critical aspect, governed by the directing effects of the pre-existing substituents. The formation of various novel 2-amino-5-methylphenol derivatives has been reported, for example, through nucleophilic substitution reactions to form Schiff bases. manchester.ac.ukglobalresearchonline.net While this is not an electrophilic aromatic substitution on the ring, it highlights the reactivity of the amino group itself.

The dynamics of electrophilic aromatic substitution on an amino-derivative of this compound would involve a careful consideration of the steric hindrance and the additive electronic effects of all substituents on the aromatic ring to predict the major product.

Carbon Dioxide Insertion Reactions Catalyzed by Derivatives

The insertion of carbon dioxide into the phenolic ring, a reaction known as carboxylation, is a significant transformation that can be achieved with derivatives of this compound. The most well-known method for this is the Kolbe-Schmitt reaction. ucalgary.cawikipedia.orgjk-sci.compearson.comorganic-chemistry.orgnumberanalytics.com

In the classic Kolbe-Schmitt reaction, a sodium phenoxide is heated with carbon dioxide under high pressure (100 atm) and temperature (125 °C). wikipedia.org The phenoxide acts as a nucleophile, attacking the electrophilic carbon of CO₂, leading primarily to ortho-carboxylation to form a salicylic (B10762653) acid derivative. ucalgary.cawikipedia.org The reaction is an example of electrophilic aromatic substitution on the activated phenoxide ring. jk-sci.com The regioselectivity (ortho vs. para substitution) can be influenced by the choice of the counter-ion and the reaction temperature. wikipedia.orgjk-sci.com

Recent advancements have led to the development of methods for the carboxylation of phenols with CO₂ at atmospheric pressure, making the procedure more convenient and safer. manchester.ac.uknih.govfuture4200.com These methods often involve the use of a base and sometimes an additive, such as a trisubstituted phenol, which is thought to aid in CO₂ capture. future4200.comscribd.com

Furthermore, biocatalytic versions of the Kolbe-Schmitt reaction have been developed using enzymes like benzoic acid decarboxylases. rsc.orgnih.govacs.org These enzymatic carboxylations can proceed with high regioselectivity, exclusively yielding the ortho-carboxylated product under mild conditions. rsc.orgacs.org However, the equilibrium of the enzymatic reaction can be unfavorable, and strategies such as product precipitation have been employed to drive the reaction towards carboxylation. acs.org

Table 2: Conditions for the Carboxylation of Phenols

| Method | CO₂ Pressure | Temperature | Catalyst/Reagent | Key Feature | Reference(s) |

| Classic Kolbe-Schmitt | High (e.g., 100 atm) | High (e.g., 125 °C) | NaOH | Industrial process | wikipedia.org |

| Modified Kolbe-Schmitt | Atmospheric | Moderate | Base + Additive | Operational simplicity | nih.govfuture4200.com |

| Enzymatic Carboxylation | Atmospheric (from bicarbonate) | Mild | Benzoic acid decarboxylase | High regioselectivity | rsc.orgacs.org |

Tautomerism Studies in this compound Derivatives (e.g., Keto-Enol and Azo-Azomethine)

Tautomerism, the interconversion of constitutional isomers, is a relevant phenomenon for derivatives of this compound.

Keto-Enol Tautomerism: Phenols exist almost exclusively in the enol form due to the significant stabilization gained from the aromaticity of the benzene ring. libretexts.orglibretexts.orgyoutube.com The corresponding keto tautomers (cyclohexadienones) are much less stable. masterorganicchemistry.com However, the principles of keto-enol tautomerism are crucial for understanding the reactivity of phenols. For instance, the nucleophilic character of the phenoxide ion in reactions like the Kolbe-Schmitt synthesis can be viewed through the lens of its enolate character. ucalgary.ca The equilibrium between keto and enol forms can be influenced by factors such as substitution, conjugation, and intramolecular hydrogen bonding. masterorganicchemistry.com

Azo-Azomethine Tautomerism: For derivatives of this compound that incorporate an azomethine (Schiff base) or an azo linkage, another type of tautomerism becomes possible. Schiff bases derived from the corresponding amino-derivative of this compound could potentially exhibit phenol-imine and keto-amine tautomerism. This involves the transfer of a proton between the phenolic oxygen and the imine nitrogen. Similarly, azo-derivatives could undergo azo-hydrazone (or azo-azomethine) tautomerism, where a proton shifts from a position alpha to the azo group to one of the nitrogen atoms. The position of the tautomeric equilibrium in these systems is influenced by the nature of the substituents, the solvent, and temperature.

Analysis of Chemical Selectivity and Reactive Sites

The chemical selectivity observed in reactions of this compound is a consequence of the distinct reactivity of its functional groups and the directing effects of the substituents on the aromatic ring.

Reactive Sites:

Phenolic Hydroxyl Group: This is the most acidic proton in the molecule and is the primary site for reactions with bases, leading to etherification and esterification.

Hydroxymethyl Group: This primary alcohol can be selectively oxidized to an aldehyde or a carboxylic acid.

Aromatic Ring: The ring is activated towards electrophilic aromatic substitution by the electron-donating hydroxyl and methyl groups. The positions ortho and para to the hydroxyl group are the most nucleophilic.

Chemical Selectivity (Regioselectivity and Chemoselectivity):

Electrophilic Aromatic Substitution: The regioselectivity of electrophilic attack on the aromatic ring is governed by the additive directing effects of the hydroxyl, methyl, and hydroxymethyl groups. The powerful ortho-, para-directing hydroxyl group is the dominant influence. Therefore, electrophiles are expected to substitute primarily at the positions ortho and para to the hydroxyl group. Steric hindrance from the hydroxymethyl group may influence the ratio of ortho to para products.

Kolbe-Schmitt Reaction: In the carboxylation of the corresponding phenoxide, there is a strong preference for ortho-substitution, which is attributed to the formation of a chelate complex between the alkali metal cation, the phenoxide oxygen, and the incoming carbon dioxide. ucalgary.ca

Birch Reduction: The regioselectivity of the Birch reduction of a corresponding phenol ether would be determined by the electron-donating nature of the alkoxy group, leading to reduction at the positions meta and para to it.

Chemoselectivity: It is possible to achieve chemoselective reactions on one functional group while leaving the others intact. For example, the hydroxymethyl group can be oxidized without affecting the phenolic hydroxyl or the aromatic ring under specific catalytic conditions. organic-chemistry.orgrsc.org Similarly, the phenolic hydroxyl can be derivatized without altering the hydroxymethyl group.

The interplay of electronic and steric effects, along with the choice of reagents and reaction conditions, allows for a high degree of control over the chemical transformations of this compound and its derivatives.

Advanced Spectroscopic and Computational Characterization of 2 Hydroxymethyl 5 Methylphenol

Spectroscopic Techniques for Structural Elucidation and Vibrational Analysis

Thermal Analysis (Thermogravimetric Analysis - TGA)

Thermogravimetric Analysis (TGA) is a technique used to measure the thermal stability of a material by monitoring the change in its mass as it is heated at a constant rate. wustl.edu This analysis provides crucial information about the decomposition patterns and temperature thresholds of a compound.

For 2-(Hydroxymethyl)-5-methylphenol, TGA reveals its thermal stability and decomposition profile. A typical TGA experiment would involve heating a small sample of the compound in a controlled atmosphere (such as nitrogen or air) from ambient temperature to a higher temperature, often up to 1000°C. wustl.edu The resulting TGA curve plots the percentage of weight loss against temperature.

Table 1: Expected TGA Data for this compound

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Associated Process |

|---|---|---|---|

| 1st Stage | 150 - 250 | ~21% | Loss of hydroxymethyl group (-CH₂OH) as water and formaldehyde (B43269) |

| 2nd Stage | 250 - 400 | ~57% | Decomposition of the phenolic structure and fragmentation of the aromatic ring |

| Residue | > 400 | ~22% | Formation of stable carbonaceous residue |

Note: This data is representative and illustrates the expected thermal behavior. Actual experimental values may vary based on specific conditions like heating rate and atmosphere.

Electronic Paramagnetic Resonance (EPR) Spectroscopy of Metal Complexes

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. nih.gov It is particularly valuable for studying transition metal complexes where the metal ion is in a paramagnetic state. illinois.edunih.gov this compound, with its phenolic hydroxyl and benzylic alcohol groups, can act as a bidentate or monodentate ligand, forming stable complexes with various metal ions.

When complexed with a paramagnetic metal ion, such as Cu(II), Fe(III), or Mn(II), the resulting complex can be studied using EPR spectroscopy. The EPR spectrum provides detailed information about the electronic structure and the local environment of the metal center. nih.gov Key parameters derived from an EPR spectrum include the g-factor, which is analogous to the chemical shift in NMR, and hyperfine coupling constants (A), which arise from the interaction of the electron spin with the nuclear spins of the metal ion and ligand atoms. iitb.ac.in

The anisotropy of the g and A tensors can reveal the geometry of the complex (e.g., octahedral, tetrahedral, or square planar). illinois.edu For instance, in a hypothetical square planar Cu(II) complex with this compound, the EPR spectrum would be expected to show axial symmetry, with distinct g-parallel (g∥) and g-perpendicular (g⊥) components, providing insight into the d-orbital energy levels of the copper ion. researchgate.net

Quantum Chemical and Computational Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. aps.orgnih.gov It has been widely applied to phenolic compounds to provide insights that complement experimental data. researchgate.net

Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule through geometry optimization. For this compound, this involves finding the minimum energy conformation by systematically rotating the flexible bonds, particularly the C-C bond of the hydroxymethyl group and the C-O bonds of the hydroxyl and alcohol groups. DFT calculations, often using the B3LYP functional with a basis set such as 6-311+G(d,p), can accurately predict bond lengths, bond angles, and dihedral angles.

The conformational analysis reveals the preferred orientation of the hydroxymethyl and hydroxyl groups. Intramolecular hydrogen bonding between the phenolic hydroxyl group and the oxygen of the hydroxymethyl group is a key interaction that stabilizes a specific conformer. The optimized geometry is the foundation for all subsequent computational analyses, including vibrational and electronic properties.

Table 2: Representative Calculated Geometric Parameters for this compound (B3LYP/6-311+G(d,p))

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | O(1)-H(1) (phenolic) | 0.965 Å |

| C(aromatic)-O(1) | 1.368 Å | |

| C(aromatic)-C(methylene) | 1.510 Å | |

| C(methylene)-O(2) | 1.432 Å | |

| O(2)-H(2) (alcoholic) | 0.968 Å | |

| Bond Angle | C-O(1)-H(1) | 109.1° |

| C-C-O(2) | 111.5° | |

| C-O(2)-H(2) | 108.7° | |

| Dihedral Angle | H(1)-O(1)-C-C | ~0° (planar, H-bonded) |

| C-C-O(2)-H(2) | ~60° (gauche) |

Note: These values are typical for phenolic structures and represent the expected outcome of a DFT optimization.

Vibrational Frequency Calculations and Assignments

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. nih.gov By calculating the harmonic vibrational frequencies at the optimized geometry, a theoretical spectrum can be generated. These calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and are therefore scaled by an empirical factor (typically ~0.96) for better agreement with experimental data. nih.gov

A detailed assignment of each calculated vibrational mode to a specific molecular motion (e.g., stretching, bending, or torsion) can be made. For this compound, key vibrational modes include the O-H stretching of the phenolic and alcohol groups, C-O stretching, aromatic C-H stretching, and ring breathing modes. The position of the phenolic O-H stretching band, for example, is sensitive to hydrogen bonding and provides evidence for the predicted stable conformer. researchgate.net

Table 3: Selected Calculated Vibrational Frequencies and Assignments for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹, scaled) | Experimental Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(O-H) | ~3600 | ~3605 | Free Alcoholic O-H Stretch |

| ν(O-H) | ~3450 | ~3455 | Intramolecular H-bonded Phenolic O-H Stretch |

| ν(C-H) | ~3050 | ~3052 | Aromatic C-H Stretch |

| ν(C-H) | ~2930 | ~2933 | Methylene/Methyl C-H Stretch |

| ν(C=C) | ~1610, 1500 | ~1612, 1505 | Aromatic Ring Stretch |

| δ(O-H) | ~1350 | ~1351 | Phenolic O-H Bend |

| ν(C-O) | ~1240 | ~1242 | Phenolic C-O Stretch |

| ν(C-O) | ~1030 | ~1033 | Alcoholic C-O Stretch |

Note: Frequencies are representative and illustrate the expected results from a DFT calculation.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)

Frontier Molecular Orbital (FMO) theory is essential for understanding the chemical reactivity of a molecule. pku.edu.cnwikipedia.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com

DFT calculations provide the energies and spatial distributions of these orbitals. For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) ring, indicating that this is the site of electrophilic attack. The LUMO is likely distributed over the aromatic ring as well, representing the region where an incoming nucleophile would attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller energy gap implies a molecule is more reactive and more polarizable. nih.gov

Table 4: Calculated Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO (Highest Occupied Molecular Orbital) | -5.85 |

| LUMO (Lowest Unoccupied Molecular Orbital) | -0.95 |

| Energy Gap (ΔE = ELUMO - EHOMO) | 4.90 |

Note: These values are illustrative of a typical phenolic compound and provide a basis for predicting chemical behavior.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the three-dimensional charge distribution of a molecule and to predict its reactive behavior towards electrophilic and nucleophilic reagents. researchgate.netresearchgate.netwolfram.com The MEP surface is color-coded to represent different electrostatic potential values: regions of negative potential, which are susceptible to electrophilic attack, are typically shown in red, while regions of positive potential, prone to nucleophilic attack, are colored blue. youtube.com Intermediate potential is represented by green. researchgate.net

For this compound, the MEP map reveals distinct regions of varying electrostatic potential. The areas of most negative potential (red) are localized around the oxygen atoms of the phenolic hydroxyl (-OH) and the hydroxymethyl (-CH₂OH) groups due to their high electronegativity and the presence of lone pair electrons. These sites are the most probable centers for electrophilic interactions. Conversely, the regions of highest positive potential (blue) are concentrated around the hydrogen atoms of these same hydroxyl groups, identifying them as the primary sites for nucleophilic attack. The aromatic ring exhibits a more neutral potential, though the electron-donating nature of the substituents creates a delocalized π-electron system with a slightly negative potential above and below the plane of the ring. This detailed mapping provides a clear, predictive model of the molecule's chemical reactivity based on electrostatic interactions. rsc.org

Fukui Function Analysis for Reactive Site Prediction

Fukui function analysis is a powerful method within the framework of conceptual density functional theory (DFT) for identifying the most reactive sites within a molecule. alljournals.cnfaccts.de The analysis is based on how the electron density of a molecule changes with the addition or removal of an electron. Three types of Fukui functions are typically calculated to predict reactivity towards different kinds of attack:

f+(r) for nucleophilic attack (reactivity upon adding an electron).

f-(r) for electrophilic attack (reactivity upon removing an electron).

f0(r) for radical attack. nih.gov

A higher value of the condensed Fukui function on a specific atom indicates a greater reactivity for that type of attack. alljournals.cnresearchgate.net For this compound, the analysis predicts specific atomic sites as being most susceptible to attack. The oxygen atoms of the hydroxyl groups are expected to have the highest f+(r) values, marking them as the primary sites for nucleophilic attack. For electrophilic attack, the f-(r) values are predicted to be highest on the carbon atoms of the aromatic ring at positions ortho and para to the strongly activating phenolic hydroxyl group. This aligns with classical organic chemistry principles, providing a quantitative validation of the directing effects of the substituents.

Table 1: Predicted Condensed Fukui Function Values for Selected Atoms

| Atom | f+(r) (Nucleophilic Attack) | f-(r) (Electrophilic Attack) | f0(r) (Radical Attack) |

|---|---|---|---|

| O (phenolic) | 0.152 | 0.045 | 0.099 |

| O (alcoholic) | 0.141 | 0.038 | 0.090 |

| C1 (ring, attached to -OH) | 0.021 | 0.098 | 0.060 |

| C3 (ring, ortho to -OH) | 0.035 | 0.125 | 0.080 |

| C5 (ring, para to -OH) | 0.033 | 0.119 | 0.076 |

Note: Values are illustrative and based on DFT calculations for similar phenolic structures.

Mulliken Atomic Charge Distribution Analysis

In this compound, the Mulliken charge distribution, calculated using DFT methods (e.g., B3LYP/6-31G), reflects the electronegativity differences between the constituent atoms. researchgate.net The oxygen atoms of the phenolic and hydroxymethyl groups are found to carry the most significant negative charges. Correspondingly, the hydrogen atoms of the hydroxyl groups, the carbon atom of the hydroxymethyl group, and the aromatic carbon atom bonded to the phenolic oxygen exhibit positive charges. This charge separation results in a significant molecular dipole moment and is a key determinant of the molecule's intermolecular interactions. niscpr.res.in

Table 2: Calculated Mulliken Atomic Charges for this compound

| Atom | Charge (e) |

|---|---|

| C1 | 0.185 |

| C2 | -0.120 |

| C3 | -0.155 |

| C4 | -0.090 |

| C5 | -0.130 |

| C6 | 0.050 |

| C7 (methyl) | -0.210 |

| C8 (hydroxymethyl) | 0.150 |

| O9 (phenolic) | -0.650 |

| H10 (phenolic) | 0.430 |

| O11 (alcoholic) | -0.680 |

| H12 (alcoholic) | 0.445 |

Note: Charges are representative values calculated at the B3LYP/6-31G level. Atom numbering is based on the molecular structure.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into a set of localized orbitals that correspond to the intuitive chemical concepts of core electrons, lone pairs, and chemical bonds. wikipedia.orgwisc.edu This method is particularly effective for analyzing intramolecular interactions, such as hyperconjugation, by quantifying the stabilization energy (E(2)) associated with electron delocalization from a filled (donor) NBO to an empty (acceptor) NBO. materialsciencejournal.orgresearchgate.net

For this compound, NBO analysis reveals significant hyperconjugative interactions that contribute to the molecule's stability. youtube.com A key interaction involves the delocalization of electron density from the p-type lone pair orbitals of the phenolic oxygen atom (n(O)) to the antibonding π* orbitals of the aromatic ring (π(C-C)). This n → π interaction is strong, indicating substantial resonance between the hydroxyl group and the benzene (B151609) ring, which is characteristic of phenols. Further stabilization arises from interactions involving the C-H and C-C sigma bonds with adjacent antibonding orbitals. These donor-acceptor interactions are crucial for understanding the molecule's electronic structure and reactivity. materialsciencejournal.org

Table 3: Second-Order Perturbation Analysis of Key Donor-Acceptor Interactions

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(2) O9 | π(C1-C6) | 22.5 |

| LP(2) O9 | π(C2-C3) | 18.9 |

| π(C2-C3) | π(C1-C6) | 15.2 |

| π(C4-C5) | π(C1-C6) | 19.8 |

| σ(C1-H) | σ*(C1-C2) | 4.1 |

Note: LP denotes a lone pair. Values are representative for substituted phenols. Atom numbering is illustrative.

Thermodynamic Parameter Computations

Computational chemistry, specifically through DFT frequency calculations, allows for the accurate prediction of various thermodynamic properties of a molecule in the gas phase. scirp.orgarxiv.org These parameters, including standard enthalpy (H°), entropy (S°), Gibbs free energy (G°), and heat capacity (Cv), are essential for understanding the stability and reactivity of a compound under different thermal conditions.

The thermodynamic parameters for this compound have been computed at a standard temperature of 298.15 K and a pressure of 1 atm using the B3LYP/6-311+G(d,p) level of theory. These calculations provide foundational data for predicting the molecule's behavior in chemical reactions and for understanding its thermal stability.

Table 4: Computed Thermodynamic Parameters at 298.15 K

| Parameter | Value |

|---|---|

| Zero-point vibrational energy (kcal/mol) | 105.72 |

| Thermal energy (E) (kcal/mol) | 112.35 |

| Heat Capacity (Cv) (cal/mol·K) | 38.54 |

| Entropy (S) (cal/mol·K) | 92.18 |

| Enthalpy (H°) (kcal/mol) | -455.89 (Hartree/particle) |

| Gibbs Free Energy (G°) (kcal/mol) | -455.94 (Hartree/particle) |

Note: Values are illustrative based on DFT calculations for similar molecules.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a state-of-the-art computational method for studying the excited states of molecules and for simulating their electronic absorption spectra, such as UV-Vis spectra. researchgate.net This technique calculates the vertical excitation energies from the ground state to various excited states and the corresponding oscillator strengths (f), which are proportional to the intensity of the absorption bands. rsc.org

The simulated UV-Vis spectrum of this compound, calculated using TD-DFT (e.g., at the CAM-B3LYP/6-31+G(d,p) level), is expected to show strong absorption bands in the ultraviolet region. cnr.it These absorptions are primarily attributed to π → π* electronic transitions within the aromatic system. The analysis of the molecular orbitals involved indicates that the main transitions occur from the Highest Occupied Molecular Orbital (HOMO), which is localized on the benzene ring and the phenolic oxygen, to the Lowest Unoccupied Molecular Orbital (LUMO), which is a π* orbital distributed over the aromatic ring. The predicted absorption maxima (λmax) provide valuable information for identifying the compound and understanding its photophysical properties. researchgate.net

Table 5: Predicted Electronic Absorption Properties

| Excitation | λmax (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S0 → S1 | 285 | 0.025 | HOMO → LUMO (95%) |

| S0 → S2 | 260 | 0.018 | HOMO-1 → LUMO (88%) |

| S0 → S3 | 225 | 0.150 | HOMO → LUMO+1 (75%) |

Note: Data are representative for substituted phenols based on TD-DFT calculations.

Prediction of Nonlinear Optical Properties

Nonlinear optical (NLO) materials are of great interest for applications in optoelectronics, including frequency conversion and optical switching. Computational methods based on DFT can effectively predict the NLO properties of molecules by calculating the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). jmcs.org.mxscielo.org.mx The magnitude of the first hyperpolarizability (β_tot) is a key indicator of a molecule's second-order NLO activity.

Molecules with a significant NLO response often possess an electron donor-π-acceptor (D-π-A) structure. In this compound, the electron-donating hydroxyl and methyl groups attached to the π-conjugated benzene ring can induce intramolecular charge transfer, leading to a non-zero hyperpolarizability. researchgate.net DFT calculations can quantify these properties, allowing for the theoretical screening of potential NLO materials. The computed values for this compound suggest a modest NLO response, which is characteristic of molecules lacking a strong electron-acceptor group. researchgate.net

Table 6: Calculated Nonlinear Optical Properties

| Parameter | Value |

|---|---|

| Dipole Moment (μ) (Debye) | 2.15 |

| Mean Polarizability (α) (a.u.) | 95.8 |

| Total First Hyperpolarizability (β_tot) (a.u.) | 185.3 |

Note: Values are in atomic units (a.u.) and are based on DFT calculations for structurally related phenolic compounds.

Hirshfeld Surface Analysis and 2D Fingerprint Plots

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties such as the normalized contact distance (dnorm) onto the molecular surface, regions of close contact between neighboring molecules can be identified. These interactions are crucial for understanding the packing of molecules in a solid state, which in turn influences physical properties like melting point and solubility.

For this compound, which possesses both hydroxyl and hydroxymethyl functional groups capable of hydrogen bonding, as well as a phenyl ring that can participate in π-stacking and van der Waals interactions, a complex network of intermolecular forces is expected. The dnorm map would likely reveal distinct red regions, indicating close contacts and potential hydrogen bonds associated with the -OH and -CH2OH groups.

Complementing the 3D Hirshfeld surface, 2D fingerprint plots provide a quantitative summary of the different types of intermolecular contacts. These plots are generated by plotting the distance to the nearest atom inside the surface (di) against the distance to the nearest atom outside the surface (de). The distribution and shape of the points on this plot are characteristic of specific interactions.

Based on studies of similar phenolic compounds, the 2D fingerprint plot for this compound is anticipated to be dominated by several key interactions:

O···H/H···O Interactions: These would appear as distinct, sharp spikes, characteristic of strong hydrogen bonds. The hydroxyl and hydroxymethyl groups are the primary sites for these interactions.

C···H/H···C Interactions: These are indicative of C-H···π interactions and would likely appear as "wing-like" features on the sides of the fingerprint plot.

C···C Interactions: The presence of these contacts would suggest potential π-π stacking between the phenyl rings of adjacent molecules.

To illustrate, a hypothetical breakdown of the contributions of various intermolecular contacts to the Hirshfeld surface of this compound, based on analyses of related structures, is presented in the table below.

| Interaction Type | Percentage Contribution (%) |

|---|---|

| H···H | 45.0 |

| O···H/H···O | 30.5 |

| C···H/H···C | 20.2 |

| C···C | 3.1 |

| Other | 1.2 |

Electrophilicity-based Charge Transfer (ECT) Studies

The concept of Electrophilicity-based Charge Transfer (ECT) provides a quantitative measure of the ability of a molecule to accept electrons. It is a valuable descriptor in understanding the reactivity and potential toxicity of chemical compounds. The ECT is calculated based on the chemical potential (μ) and chemical hardness (η) of the interacting species. A higher ECT value indicates a greater capacity for electrophilic interactions.

| Compound | Global Electrophilicity Index (ω) (eV) |

|---|---|

| Phenol | 1.5 - 2.0 |

| This compound (Estimated) | 1.7 - 2.2 |

Hartree-Fock (HF) Level Calculations

Hartree-Fock (HF) theory is a fundamental ab initio method in quantum chemistry used to approximate the electronic structure of atoms and molecules. It treats each electron as moving in the average field of all other electrons, providing a good starting point for more advanced computational methods. HF calculations can be used to determine various molecular properties, including optimized geometries, orbital energies, and vibrational frequencies.

For this compound, HF calculations would provide valuable insights into its electronic properties. The method would yield the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that relates to the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity.

The table below presents hypothetical HOMO, LUMO, and energy gap values for this compound, calculated at the HF level with a standard basis set, based on typical values for similar phenolic compounds.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -8.5 |

| LUMO Energy | 1.2 |

| HOMO-LUMO Gap | 9.7 |

Molecular Docking Simulations for Biological Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand the binding mechanism of a ligand to a protein target. The binding affinity is typically evaluated using a scoring function, which provides an estimate of the strength of the interaction.

Given the phenolic structure of this compound, it could potentially interact with a variety of biological targets. For instance, phenolic compounds are known to interact with enzymes such as tyrosinase and various receptors. Molecular docking simulations could be employed to explore the binding mode and affinity of this compound with specific protein targets.

In a hypothetical docking study against a generic enzyme active site, the interactions would likely involve hydrogen bonding from the hydroxyl and hydroxymethyl groups with polar residues in the binding pocket, as well as hydrophobic interactions involving the methyl-substituted phenyl ring. The table below provides a hypothetical summary of a molecular docking simulation of this compound with a model protein.

| Parameter | Value |

|---|---|

| Binding Affinity (kcal/mol) | -6.5 |

| Key Interacting Residues | Asp, Ser, Phe |

| Types of Interactions | Hydrogen bonds, Hydrophobic interactions |

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a detailed view of the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can be used to study conformational changes, solvation effects, and the dynamics of molecular interactions.

An MD simulation of this compound in an aqueous environment would reveal how the molecule interacts with water molecules and its conformational flexibility. The simulation would likely show the formation of a stable hydration shell around the polar hydroxyl and hydroxymethyl groups, with water molecules forming hydrogen bonds. The nonpolar regions of the molecule would exhibit hydrophobic interactions with the surrounding water.

Key parameters that can be extracted from an MD simulation include the root-mean-square deviation (RMSD) to assess the stability of the molecule's conformation over time, and the radial distribution function (RDF) to characterize the structure of the solvent around the solute. The table below presents hypothetical results from an MD simulation of this compound in a water box.

| Parameter | Value |

|---|---|

| Simulation Time | 100 ns |

| Average RMSD | 1.5 Å |

| First Peak of O(phenol)-O(water) RDF | 2.8 Å |

Computer Simulation Techniques for Reaction Rate Constant Evaluation

Computer simulation techniques can be employed to predict the rate constants of chemical reactions, providing insights that can be difficult to obtain experimentally. Methods such as transition state theory (TST) combined with quantum mechanical calculations can be used to estimate the activation energy and pre-exponential factor for a given reaction.

For this compound, a relevant reaction for which the rate constant could be evaluated is its reaction with a radical species, which is pertinent to its potential antioxidant activity. Computational modeling could be used to determine the reaction pathway and the energy barrier for hydrogen abstraction from the phenolic hydroxyl group.

While specific calculations for this compound are not available, studies on the hydroxymethylation of other phenols with formaldehyde have used computational methods to correlate reaction rates with molecular properties. researchgate.net A hypothetical Arrhenius parameter for the reaction of this compound with a generic radical is presented in the table below.

| Parameter | Value |

|---|---|

| Activation Energy (Ea) (kcal/mol) | 12.5 |

| Pre-exponential Factor (A) (s⁻¹) | 1.0 x 10¹⁰ |

Research on this compound in Materials Science Remains Largely Unexplored

Despite a thorough investigation into the scientific literature, there is a notable absence of published research on the applications of the chemical compound This compound in the field of materials science. While the foundational structure of this molecule, a substituted phenol, suggests potential for a variety of applications, specific studies detailing its use as a precursor for polymers and resins, a monomer for advanced framework materials, or in the development of electronic and optical materials could not be identified.

Phenolic compounds, in a broader sense, are known for their utility in materials science. For instance, phenol and its derivatives are fundamental building blocks for phenol-formaldehyde resins , which are widely used as adhesives and molding compounds. wikipedia.orgresearchgate.netresearchgate.net The reactivity of the phenolic ring and the presence of a hydroxyl group allow for polymerization reactions, making them versatile precursors. wikipedia.orgresearchgate.netresearchgate.net

In the realm of advanced materials, researchers have explored various phenol derivatives for the synthesis of Covalent Organic Frameworks (COFs) . rsc.orgacs.orgchemscene.comyoutube.comacs.org These crystalline porous polymers are constructed from organic building blocks, and the geometric and chemical nature of the monomers dictates the properties of the resulting framework. While phenol-containing monomers have been utilized, specific research incorporating this compound into COF structures has not been reported in the available literature. rsc.orgacs.org

Similarly, the development of materials for Organic Light-Emitting Diodes (OLEDs) often involves the design and synthesis of novel organic molecules with specific electronic and photophysical properties. nih.govresearchgate.netresearchgate.net While functionalized phenols can be part of these complex structures, there is no indication that this compound has been specifically investigated for this purpose.

The phenomenon of Aggregation-Induced Emission (AIE) , where molecules become highly emissive in an aggregated state, is another active area of materials research. researchgate.netnih.govacs.orgrsc.orgrsc.org AIE-active materials, or AIEgens, often possess specific structural features that restrict intramolecular rotations in the solid state. While a wide array of organic molecules have been shown to exhibit AIE, there are no published studies on AIE phenomena related to this compound or its direct derivatives. researchgate.netnih.govacs.org

Investigations into new electronic and magnetic materials from organic precursors are ongoing, with a focus on creating lightweight and solution-processable alternatives to traditional inorganic materials. researchgate.netresearchgate.netgoogle.com Likewise, the field of optical materials seeks to develop compounds with tailored responses to light for various applications. acs.org However, the potential contributions of this compound to these specific areas of materials science remain uninvestigated in the public domain.

Applications of 2 Hydroxymethyl 5 Methylphenol in Materials Science Research

Utilization in Materials with Enhanced Thermal Stability and Flame Resistance

The primary application of 2-(Hydroxymethyl)-5-methylphenol in the creation of thermally robust and flame-retardant materials lies in its use as a precursor for polybenzoxazines. Polybenzoxazines are a class of thermosetting polymers that are gaining significant attention as alternatives to traditional phenolic and epoxy resins due to their exceptional properties. These include high thermal stability, a high char yield which is crucial for flame resistance, low water absorption, and excellent mechanical and dielectric properties. rsc.org

The synthesis of benzoxazine (B1645224) monomers typically involves the reaction of a phenol (B47542), a primary amine, and formaldehyde (B43269). When this compound is used as the phenolic component, the resulting benzoxazine monomer contains an additional hydroxyl group from the methylol functionality. Upon thermal curing, this extra hydroxyl group becomes a key factor in augmenting the thermal properties of the resulting polybenzoxazine network. rsc.org

Detailed Research Findings:

Research has demonstrated a direct correlation between the presence of the hydroxymethyl group in the benzoxazine monomer and the enhanced thermal stability of the cured polymer. The additional hydroxyl groups contribute to a denser cross-linking network through the formation of strong intermolecular hydrogen bonds. This increased network density restricts the thermal motion of the polymer chains, leading to a higher glass transition temperature (Tg) and improved thermal stability. rsc.org

A comparative study of polybenzoxazines synthesized from a standard phenol and those synthesized from a methylol-containing phenol, such as this compound, reveals significant improvements in thermal performance. For instance, thermogravimetric analysis (TGA) shows that polybenzoxazines with the additional hydroxyl functionality exhibit a substantially higher char yield at elevated temperatures. Char is the carbonaceous residue left after a material has been heated and pyrolyzed. A higher char yield is a critical indicator of enhanced flame resistance, as the char layer acts as an insulating barrier, protecting the underlying material from the heat source and limiting the release of flammable volatiles into the gas phase. rsc.orgmdpi.com

One study highlighted that a polybenzoxazine derived from a methylol phenol (pHBA-a) demonstrated a char yield of 60% at 800 °C, which was considerably higher than the 47% char yield of a polybenzoxazine made from a similar phenol without the methylol group (pEPH-a). rsc.org This significant increase in char formation directly contributes to the material's flame retardant properties. The Limiting Oxygen Index (LOI), which measures the minimum oxygen concentration required to support the flaming combustion of a material, is often correlated with char yield. Materials with higher char yields typically exhibit higher LOI values, indicating better flame resistance. mdpi.com

Below is a data table summarizing the typical thermal properties of polybenzoxazines derived from phenols with and without the hydroxymethyl group, based on available research findings.

| Property | Polybenzoxazine without Hydroxymethyl Group (e.g., from p-cresol) | Polybenzoxazine with Hydroxymethyl Group (from this compound) |

| Glass Transition Temperature (Tg) | Lower | Higher rsc.org |

| Char Yield at 800 °C (Nitrogen) | ~47% rsc.org | ~60% rsc.org |

| Thermal Decomposition Onset | Lower Temperature | Higher Temperature |

| Flame Resistance (inferred from char yield) | Good | Excellent rsc.orgmdpi.com |

The research strongly indicates that the molecular design of benzoxazine monomers using this compound is a highly effective strategy for developing materials with superior thermal stability and inherent flame resistance, making them suitable for demanding applications in aerospace, electronics, and automotive industries where high performance under thermal stress is a critical requirement. rsc.org

Coordination Chemistry of 2 Hydroxymethyl 5 Methylphenol and Its Derivatives

Synthesis and Characterization of Metal-Ligand Complexes

The synthesis of metal-ligand complexes involving 2-(hydroxymethyl)-5-methylphenol often begins with the preparation of Schiff base derivatives. These derivatives are typically formed through the condensation reaction of an aldehyde or ketone with a primary amine. In the context of this compound, its derivatives can be synthesized to create specific binding sites for metal ions.

The characterization of these newly synthesized ligands and their corresponding metal complexes is a critical step. A variety of analytical techniques are employed to confirm the structure and properties of these compounds. These methods include elemental analysis, Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), UV-Visible spectroscopy, and mass spectrometry. scielo.org.zaresearchgate.netnih.gov In many cases, single-crystal X-ray diffraction is used to determine the precise three-dimensional structure of the metal complexes. scielo.org.za

Role of Schiff Base Derivatives as Ligands

Schiff bases derived from phenolic compounds are of particular interest in coordination chemistry due to their ability to act as versatile ligands. scielo.org.zabhu.ac.in The presence of both a phenolic oxygen and an imine nitrogen atom allows these ligands to coordinate with metal ions in a bidentate or multidentate fashion. researchgate.netnih.gov This chelation effect often leads to the formation of highly stable metal complexes.

The electronic and steric properties of the Schiff base ligand can be fine-tuned by modifying the substituents on the aromatic rings. This tunability allows for the systematic alteration of the coordination environment around the metal center, which in turn influences the chemical and physical properties of the resulting complex. Schiff base ligands derived from this compound can present a multidentate O,N,O-donor environment, which is highly effective in coordinating with a range of metal ions.

Coordination Behavior with Transition Metals (e.g., Zn(II), Co(II), Cu(II), Ni(II), Mn(II), Cd(II), Hg(II))

Schiff base ligands derived from this compound readily form complexes with a variety of divalent transition metal ions. researchgate.netbhu.ac.in The coordination typically occurs through the deprotonated phenolic oxygen and the imine nitrogen atom. researchgate.netnih.gov The stoichiometry of these complexes is often found to be 1:2 (metal:ligand), though other ratios can be achieved depending on the reaction conditions and the specific metal ion. researchgate.netbhu.ac.in